1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone
Description
1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 7-methoxyindole moiety via an ethanone bridge. The 7-methoxyindole group introduces electron-donating properties, which may influence pharmacokinetics and receptor interactions.
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(7-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-4-2-3-14-5-8-20(17(14)15)13-16(21)19-9-6-18(7-10-19)23-11-12-24-18/h2-5,8H,6-7,9-13H2,1H3 |
InChI Key |
SYNSNELEOQYHLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and other nucleophilic species. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone ()
- Molecular Formula : C₁₆H₁₇FN₂O₃
- Key Differences : Replaces the 7-methoxyindole with a 5-fluoroindole group.
Pazinaclone ()
- Molecular Formula : C₂₅H₂₃ClN₄O₄
- Key Differences: Incorporates a naphthyridine-isoindolinone scaffold instead of indole.
- Biological Relevance : Evaluated for neuropharmacological effects, including anxiolytic and sedative properties .
Benzothiazinone Derivatives with Antitubercular Activity
BTZ043 ()
- Molecular Formula : C₁₇H₁₆F₃N₃O₅S
- Structure: Contains a nitro-trifluoromethyl benzothiazinone core linked to the spirocyclic amine.
- Activity : Potent inhibitor of Mycobacterium tuberculosis (MIC: 1 ng/mL) via decaprenylphosphoryl-β-D-ribose oxidase (DprE1) inhibition .
- Comparison : The target compound lacks the nitro and trifluoromethyl groups critical for BTZ043’s antimycobacterial activity.
Spirocyclic Compounds with Diverse Pharmacological Profiles
CPDD-0038 ()
- Structure: Combines a 7-chlorohexahydropyridine-isoindolinone system with the spirocyclic amine.
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone ()
- Molecular Formula : C₁₉H₂₆N₂O₅S
- Key Feature : A phenylsulfonyl-piperidine substituent enhances steric bulk, likely affecting receptor selectivity .
Comparative Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₂₀N₂O₄* | 328.36 | 7-Methoxyindole |
| 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoroindole)methanone | C₁₆H₁₇FN₂O₃ | 304.32 | 5-Fluoroindole |
| BTZ043 | C₁₇H₁₆F₃N₃O₅S | 431.39 | Nitro, trifluoromethyl, benzothiazinone |
| Pazinaclone | C₂₅H₂₃ClN₄O₄ | 490.93 | Naphthyridine-isoindolinone |
Table 2: Pharmacological Profiles
Biological Activity
The compound 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 382.41 g/mol. The structure includes a spirocyclic moiety and an indole derivative, which are known to contribute to various biological activities.
Research indicates that compounds with similar structural features often interact with specific receptors or enzymes in biological systems. The σ1 receptor is one such target that has been associated with neuroprotective effects and modulation of neurotransmitter systems. Studies have shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit high affinity for σ1 receptors, which may extend to our compound of interest .
Pharmacological Effects
-
Antitumor Activity :
- In preclinical models, compounds related to 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone have demonstrated significant antitumor effects. For instance, a derivative labeled with fluorine showed high accumulation in tumor tissues during PET imaging studies, suggesting potential for tumor imaging and therapy .
- Neuroprotective Effects :
- Antidepressant-like Effects :
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
